
(4-N-BOC-N-Ethylamino)phenylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(4-N-BOC-N-Ethylamino)phenylboronic acid” is a chemical compound with the linear formula C13H20BNO4 . It is also known as 4-N-Boc-phenylboronic acid pinacol ester and tert-Butyl N- [4- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate .
Molecular Structure Analysis
The molecular structure of “(4-N-BOC-N-Ethylamino)phenylboronic acid” is represented by the InChI code: 1S/C13H20BNO4/c1-5-15 (12 (16)19-13 (2,3)4)11-8-6-10 (7-9-11)14 (17)18/h6-9,17-18H,5H2,1-4H3 . The molecular weight of this compound is 265.12 .Chemical Reactions Analysis
While specific chemical reactions involving “(4-N-BOC-N-Ethylamino)phenylboronic acid” are not available, boronic acids are known to participate in various types of reactions. For instance, they are used in Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis
“(4-N-BOC-N-Ethylamino)phenylboronic acid” is a solid substance . Its melting point is between 199-204 °C (dec.) (lit.) . The compound has a molecular weight of 265.12 .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Catalysis
Phenylboronic acids, including derivatives similar to "(4-N-BOC-N-Ethylamino)phenylboronic acid," are pivotal in organic synthesis. They serve as crucial intermediates and catalysts for various chemical reactions. For instance, the synthesis of 4-(2-(diethylamino)ethyl)phenylboronic acid showcases the utility of arylboronic acids in creating compounds with low toxicity and good thermal stability, highlighting their significance in organic synthesis Zhang Da, 2015. Moreover, these compounds facilitate Suzuki coupling reactions, a prominent method for forming carbon-carbon bonds, underscoring their importance in the development of pharmaceuticals and polymers L. Ren & L. Meng, 2008.
Biomedical Engineering and Drug Delivery
Phenylboronic acid-modified nanoparticles have emerged as potential antiviral therapeutics, demonstrating novel viral entry activity and reduced cellular toxicity, which marks a significant advancement in antiviral drug delivery systems M. Khanal et al., 2013. Furthermore, enhancements in gene transfection capabilities have been achieved through the incorporation of boronic acid groups into polyethylenimine, indicating a promising avenue for gene therapy applications Qi Peng et al., 2010.
Diagnostic Sensing and Glucose Monitoring
Phenylboronic acids play a pivotal role in the development of glucose-sensing materials for non-invasive monitoring of glucose levels. An example includes the use of phenylboronic acid derivatives in photonic crystal glucose-sensing materials aimed at applications such as ocular inserts or diagnostic contact lenses for diabetes management V. Alexeev et al., 2004. This innovation is crucial for improving the quality of life for individuals with diabetes by providing a non-invasive, continuous monitoring solution.
Agricultural Applications
In agriculture, the use of phenylboronic acids, such as in controlling early blight fungus in tomatoes, illustrates the potential of these compounds in enhancing plant health and yield. Phenylboronic acid (PBA) has been shown to act prophylactically against fungal infections, making it an effective and environmentally friendly alternative to traditional antifungal agents Katarina Martinko et al., 2022.
Safety and Hazards
Eigenschaften
IUPAC Name |
[4-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO4/c1-5-15(12(16)19-13(2,3)4)11-8-6-10(7-9-11)14(17)18/h6-9,17-18H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPZXYDZCHICUCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)N(CC)C(=O)OC(C)(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-N-BOC-N-Ethylamino)phenylboronic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-dimethyl-6-{2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl}pyridazin-3-amine](/img/structure/B2575290.png)

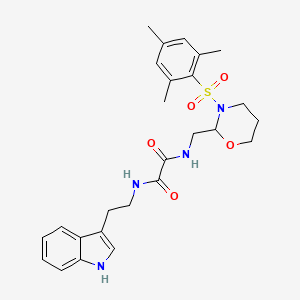
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenylacetamide](/img/structure/B2575296.png)
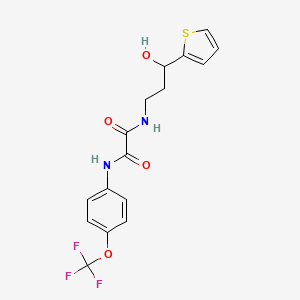
![methyl[3-(3-phenyl-1H-pyrazol-5-yl)propyl]amine](/img/structure/B2575299.png)
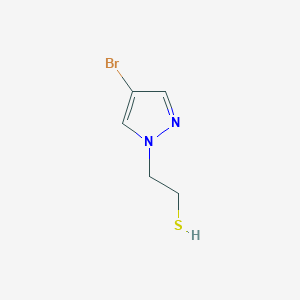
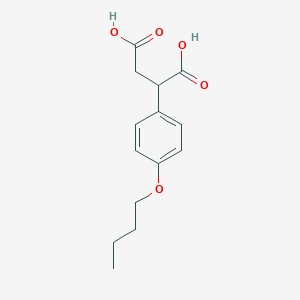

![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide](/img/structure/B2575304.png)
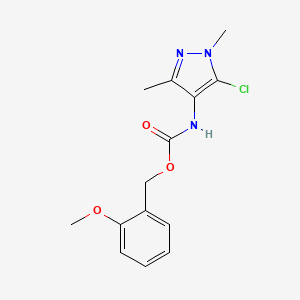
![3-[3-(4-methylpiperidin-1-yl)propyl]-6-morpholin-4-yl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B2575307.png)
![N-(3,4-dimethylphenyl)-2-[3-(4-methylphenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]acetamide](/img/structure/B2575311.png)
